molecular formula C10H15NO3S4 B2592697 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide CAS No. 2415553-65-8

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2592697
CAS No.: 2415553-65-8
M. Wt: 325.47
InChI Key: XZKJVDQRZPMXPB-UHFFFAOYSA-N
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Description

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide is a synthetic compound of significant research interest due to its unique molecular architecture, which incorporates two pharmaceutically relevant motifs: a thiophene ring and a sulfonamide functional group. The sulfonamide group is a cornerstone in medicinal chemistry, forming the basis of a major class of synthetic antimicrobial agents known as sulfonamide antibiotics. These drugs, such as sulfamethazine and sulfadiazine, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, effectively halting the synthesis of essential folate cofactors . Beyond their antibacterial properties, sulfonamide-containing compounds exhibit a diverse range of pharmacological activities, including anti-carbonic anhydrase capabilities, which are relevant for treating conditions like glaucoma and inflammation . Concurrently, the thiophene moiety is a privileged scaffold in drug discovery. Thiophene derivatives are extensively investigated and have been reported to demonstrate a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, antifungal, and anticancer activities . The integration of the thiophene ring into molecular structures is a common strategy to enhance biological activity and diversify chemical libraries . The specific combination of the sulfonamide and thiophene groups, as seen in this compound, is an active area of exploration in chemical biology. Researchers are studying such hybrid molecules to develop new agents with potential efficacy against resistant microbial strains and for various other biological targets . The presence of the 1,4-dithiepane ring with a hydroxymethyl substituent further adds to the compound's complexity and may influence its physicochemical properties and interaction with biological macromolecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its full potential in their specific applications.

Properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S4/c12-10(7-15-4-5-16-8-10)6-11-18(13,14)9-2-1-3-17-9/h1-3,11-12H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKJVDQRZPMXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNS(=O)(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the thiophene ring and the 1,4-dithiepan moiety. The thiophene ring can be synthesized through methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources . The 1,4-dithiepan moiety can be prepared by the reaction of diols with sulfur sources under acidic conditions . The final step involves the sulfonation of the thiophene ring and the coupling of the sulfonamide group with the 1,4-dithiepan moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The thiophene ring may also play a role in the compound’s bioactivity by interacting with cellular membranes or other biological structures .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analog: 5-Bromo-N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide

The brominated derivative, 5-Bromo-N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide (CAS: 2415620-42-5), differs by the substitution of a bromine atom at the 5-position of the thiophene ring. This modification significantly alters its properties:

  • Molecular Weight: The addition of bromine increases the molecular weight by ~80 g/mol compared to the non-brominated parent compound.
  • Hazard Profile : The brominated analog exhibits enhanced environmental and health hazards, including H400 (acute aquatic toxicity) and H410 (chronic aquatic toxicity), likely due to bromine’s persistence in ecosystems. Both compounds share health hazards such as H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).
  • Handling Requirements : The brominated derivative requires stringent precautions against environmental release (e.g., P501 for safe disposal) and thermal degradation (P412 : avoid temperatures >50°C).
Table 1: Key Comparison of Properties
Property N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide (Parent) 5-Bromo Derivative (CAS: 2415620-42-5)
Molecular Weight (g/mol) ~300 (estimated) ~380
Key Substituent -H at thiophene 5-position -Br at thiophene 5-position
Health Hazards (H-codes) Likely H315, H319, H335 (inferred) H315, H319, H335, H400, H410
Environmental Hazards Not classified Acute/Chronic aquatic toxicity
Storage Requirements Stable at room temperature, avoid moisture Avoid heat (>50°C), secure disposal

Physicochemical Properties

  • Solubility : The hydroxyl group in the parent compound enhances hydrophilicity compared to the brominated analog, which is more lipophilic due to bromine’s electron-withdrawing effect.
  • Stability : Both compounds require protection from light and heat (P410 ), but the brominated derivative is more prone to thermal decomposition, necessitating stricter temperature controls.

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